molecular formula C34H40N2O8 B8115078 FmocNHPEG2-BocNH-Tyrosine Methyl Ester

FmocNHPEG2-BocNH-Tyrosine Methyl Ester

Cat. No.: B8115078
M. Wt: 604.7 g/mol
InChI Key: VGYMRLOEJVDXNY-PMERELPUSA-N
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Description

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is a synthetic compound widely used in peptide synthesis and bioconjugation. Its structure integrates three critical components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A temporary amine-protecting group removable under mild basic conditions.
  • PEG2 (Polyethylene Glycol) spacer: Enhances solubility and reduces steric hindrance during conjugation.
  • BocNH-Tyrosine Methyl Ester: The Boc (tert-butoxycarbonyl) group protects the tyrosine side chain, while the methyl ester improves stability and solubility in organic solvents.

This compound is pivotal in solid-phase peptide synthesis (SPPS) and drug delivery systems due to its modular reactivity and biocompatibility .

Properties

IUPAC Name

methyl (2S)-3-[4-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N2O8/c1-34(2,3)44-33(39)36-30(31(37)40-4)21-23-13-15-24(16-14-23)42-20-19-41-18-17-35-32(38)43-22-29-27-11-7-5-9-25(27)26-10-6-8-12-28(26)29/h5-16,29-30H,17-22H2,1-4H3,(H,35,38)(H,36,39)/t30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYMRLOEJVDXNY-PMERELPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N2O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves several steps:

Industrial Production Methods

Industrial production methods for this compound typically involve solid-phase synthesis or solution-phase synthesis, depending on the specific application. The Fmoc and Boc protecting groups are removed under appropriate conditions to expose the free amine and carboxylic acid groups for further chemical modification or bioconjugation .

Chemical Reactions Analysis

Types of Reactions

FmocNHPEG2-BocNH-Tyrosine Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides and other biologically active molecules, with the free amine and carboxylic acid groups available for further chemical modification .

Scientific Research Applications

FmocNHPEG2-BocNH-Tyrosine Methyl Ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of FmocNHPEG2-BocNH-Tyrosine Methyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amine from unwanted reactions, while the Boc group prevents reactions at the tyrosine residue. The PEG linker enhances solubility and stability, facilitating the incorporation of the compound into peptide chains .

Comparison with Similar Compounds

Structural and Functional Analogues

Fmoc-NH-PEG-NHS
  • Structure : Similar PEG spacer but uses an NHS (N-hydroxysuccinimide) ester for amine-reactive conjugation instead of BocNH-Tyrosine Methyl Ester.
  • Applications : Primarily used for covalent coupling to proteins or peptides (e.g., antibody-drug conjugates). Unlike FmocNHPEG2-BocNH-Tyrosine Methyl Ester, it lacks a tyrosine backbone, limiting its use in sequence-specific peptide elongation .
Lysine Methyl Ester
  • Structure : Features a methyl ester on lysine’s carboxyl group but lacks PEG spacers or Fmoc/Boc protections.
  • Thermal Properties : Lysine methyl ester-based polymers exhibit high glass-transition temperatures (e.g., 343°C for cLB24) and thermal stability (T5 = 389°C), attributed to crosslinking efficiency. In contrast, this compound’s PEG spacer reduces rigidity, favoring flexibility in drug delivery systems .
Other Methyl Ester Derivatives
  • Reactivity: Methyl esters of fatty acids (e.g., eicosanoic acid methyl ester) and oxo-acids (e.g., 3-oxohexanoic acid methyl ester) show variable enzymatic reactivity. For instance, transaminases exhibit higher activity toward 2-oxobutyric acid methyl ester than 3-oxohexanoic acid methyl ester . This compound’s methyl ester may similarly influence reaction rates in enzymatic or chemical modifications.

Comparative Data Table

Parameter This compound Fmoc-NH-PEG-NHS Lysine Methyl Ester Polymers
Molecular Weight ~600–700 Da ~500–600 Da Varies (e.g., 300–1000 Da)
Key Functional Groups Fmoc, PEG2, Boc, Methyl Ester Fmoc, PEG, NHS Ester Methyl Ester, Amine
Solubility High in polar aprotic solvents (e.g., DMF) Moderate in aqueous buffers Low in water, high in DMSO
Thermal Stability (T5) Not reported Not reported Up to 389°C
Primary Applications SPPS, drug delivery Protein conjugation Polymer crosslinking

Key Research Findings

Reactivity in Conjugation: The PEG2 spacer in this compound reduces steric hindrance, enabling efficient coupling to resin-bound peptides compared to bulkier analogues like Fmoc-NH-PEG-NHS .

Synthetic Flexibility :

  • The Boc group allows selective deprotection with trifluoroacetic acid (TFA), enabling orthogonal synthesis strategies. This contrasts with lysine methyl ester systems, where protection/deprotection is less modular .

Regulatory Considerations: Synonyms and CAS number mismatches (e.g., "benzene, 1,3-diisocyanatomethyl" vs. "toluene diisocyanate") highlight the need for precise identification when reporting this compound in regulatory contexts .

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